molecular formula C14H12O3 B14175377 1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-01-3

1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one

Cat. No.: B14175377
CAS No.: 922503-01-3
M. Wt: 228.24 g/mol
InChI Key: FXAVPNKWFJBYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,8-Trimethyl-4H-furo3,4-cbenzopyran-4-one is a chemical compound with the molecular formula C14H12O3 . It is a member of the benzopyran family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Trimethyl-4H-furo3,4-cbenzopyran-4-one typically involves the condensation of phenolic compounds with acetoacetic esters under acidic or basic conditions . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trimethyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, which have diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

1,3,8-Trimethyl-4H-furo3,4-cbenzopyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,8-Trimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8-Trimethyl-4H-furo3,4-cbenzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives. Its trimethyl substitution enhances its stability and modifies its interaction with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

922503-01-3

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

1,3,8-trimethylfuro[3,4-c]chromen-4-one

InChI

InChI=1S/C14H12O3/c1-7-4-5-11-10(6-7)12-8(2)16-9(3)13(12)14(15)17-11/h4-6H,1-3H3

InChI Key

FXAVPNKWFJBYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C(OC(=C23)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.